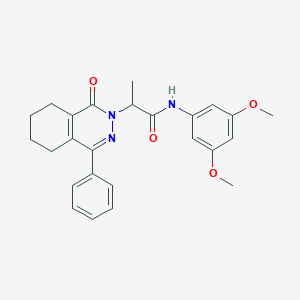
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as DPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is not fully understood, but it is believed to act on multiple pathways within cells. One proposed mechanism is that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide inhibits the activity of enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to modulate the activity of proteins involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have a range of biochemical and physiological effects in scientific research. In cancer cells, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to protect against oxidative stress and improve cognitive function. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its potential therapeutic properties in cancer and neurodegenerative diseases. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to be relatively non-toxic in animal models, which may make it a safer alternative to other chemotherapeutic agents. One limitation of using N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its limited availability and high cost.
Direcciones Futuras
Future research on N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide could explore its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the mechanisms of action of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide and identify potential targets for therapeutic intervention. Furthermore, research could focus on developing more efficient and cost-effective synthesis methods for N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide to make it more widely available for scientific research.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves the reaction of 3,5-dimethoxyphenylacetic acid with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 4-phenyl-5,6,7,8-tetrahydrophthalic anhydride in the presence of triethylamine to yield N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as a treatment for cancer. Studies have shown that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide can protect neurons from oxidative stress and improve cognitive function.
Propiedades
Nombre del producto |
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide |
|---|---|
Fórmula molecular |
C25H27N3O4 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(24(29)26-18-13-19(31-2)15-20(14-18)32-3)28-25(30)22-12-8-7-11-21(22)23(27-28)17-9-5-4-6-10-17/h4-6,9-10,13-16H,7-8,11-12H2,1-3H3,(H,26,29) |
Clave InChI |
NLXFJIOJTUAYQA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
SMILES canónico |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
![2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270962.png)
![N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)